molecular formula C6H15O3P B117055 Diethyl ethylphosphonate CAS No. 78-38-6

Diethyl ethylphosphonate

Cat. No. B117055
CAS RN: 78-38-6
M. Wt: 166.16 g/mol
InChI Key: AATNZNJRDOVKDD-UHFFFAOYSA-N
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Description

Diethyl ethylphosphonate is a colorless liquid with a mild odor . It is used as a flame retardant and also as a general reagent in phosphinoalkene and phosphinoalkyne synthesis . It is a new phosphor series additive flame retardant, being a colorless or light yellow transparent liquid, it features high phosphorus content, good flame retardance performance, less addition, low price, convenient usage, low viscosity, and many other special advantages .


Synthesis Analysis

Diethyl Ethylphosphonate can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions . A mild method for the modular preparation of phosphonylated derivatives, several of which exhibit interesting biological activities, is based on chemoselective activation with triflic anhydride . This procedure enables flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles .


Molecular Structure Analysis

The molecular formula of Diethyl ethylphosphonate is C6H15O3P . More detailed information about its molecular structure can be found in the references .


Chemical Reactions Analysis

Phosphinic and phosphonic acids are useful intermediates and biologically active compounds which may be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions . The reactivity of the phosphonates decreases with increasing steric congestion, and increases due to the effect of electron-withdrawing substituents .


Physical And Chemical Properties Analysis

Diethyl ethylphosphonate is a colorless liquid with a mild odor . It is slightly water soluble and may hydrolyze under acid or basic conditions .

Scientific Research Applications

Corrosion Inhibition

  • Diethyl ethylphosphonate has shown promising results in inhibiting corrosion of iron in acidic solutions. Studies reveal that compounds like diethyl a-polyoxyethylene ethylphosphonates are excellent inhibitors, particularly effective against both anodic and cathodic corrosion reactions in sulfuric and hydrochloric acids (Matsuda, Nomura, & Tamura, 1974).

Chemical Synthesis and Modification

  • Diethyl 2-{[3-(triethoxysilyl)propyl]amino}ethylphosphonate, a derivative of diethyl ethylphosphonate, is used in modifying silica surfaces for creating chelate adsorbents. This aids in the extraction of d‑metals ions from water media, highlighting its potential in water treatment technologies (Chuiko, Kholin, & Kolosov, 2020).

Industrial Applications

  • In the industrial sector, diethyl ethylphosphonate derivatives have been studied for their use as corrosion inhibitors in mild steel in acidic conditions, particularly relevant for industrial pickling processes. Research suggests that these compounds act as mixed-type inhibitors, primarily functioning as cathodic inhibitors (Gupta et al., 2017).

Pharmaceutical and Drug Synthesis

  • Diethyl ethylphosphonate is used in the synthesis of various potentially biologically active compounds. For instance, its derivatives, like diethyl [(arylamino)(4-ethynylphenyl) methyl] phosphonates, have been synthesized for potential application as enzyme inhibitors, antibacterial agents, antitumor agents, and antiviral agents (Ouahrouch et al., 2014).

Polymer Chemistry

  • Diethyl ethylphosphonate plays a significant role in the field of polymer chemistry. For example, its derivatives have been synthesized and characterized for use in novel phosphonate-containing polymers. These polymers are of interest due to their potential applications in various fields, including drug delivery and water treatment (Dolan et al., 2015).

Safety And Hazards

Diethyl ethylphosphonate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is susceptible to formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .

properties

IUPAC Name

1-[ethoxy(ethyl)phosphoryl]oxyethane
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InChI

InChI=1S/C6H15O3P/c1-4-8-10(7,6-3)9-5-2/h4-6H2,1-3H3
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InChI Key

AATNZNJRDOVKDD-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=O)(CC)OCC
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Molecular Formula

C6H15O3P
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DSSTOX Substance ID

DTXSID7025051
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Molecular Weight

166.16 g/mol
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Physical Description

Diethyl ethylphosphonate is a colorless liquid with a mild odor. (NTP, 1992), Colorless liquid with a sweet odor; [HSDB]
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Boiling Point

180 to 181 °F at 11 mmHg (NTP, 1992), 198 °C @ 760 MM HG
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Flash Point

220 °F (NTP, 1992), 221 °F OC
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Solubility

Slightly soluble (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALC, ETHER, MISCIBLE WITH MOST COMMON ORG SOLVENTS
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Density

1.0259 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0259 @ 20 °C/4 °C
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Vapor Density

5.73 (AIR= 1)
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Vapor Pressure

0.31 [mmHg]
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Product Name

Diethyl ethylphosphonate

Color/Form

COLORLESS LIQ

CAS RN

78-38-6
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Melting Point

388 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
831
Citations
SM Aschmann, EC Tuazon… - The Journal of Physical …, 2005 - ACS Publications
Rate constants for the reactions of OH radicals and NO 3 radicals with diethyl methylphosphonate [DEMP, (C 2 H 5 O) 2 P(O)CH 3 ], diethyl ethylphosphonate [DEEP, (C 2 H 5 O) 2 P(O)…
Number of citations: 45 pubs.acs.org
H Laversin, A El Masri, M Al Rashidi, E Roth… - Atmospheric …, 2016 - Elsevier
In this paper, the relative-rate technique has been used to obtain rate coefficients for the reaction of two organophosphorus compounds: Triethyl phosphate (TEP) and Diethyl …
Number of citations: 21 www.sciencedirect.com
RS DaBell, RD Suenram, RJ Lavrich… - Journal of Molecular …, 2004 - Elsevier
The rotational spectra of diethyl methylphosphonate (DEMP), diethyl ethylphosphonate (DEEP), and diisopropyl methylphosphonate (DIMP) in supersonic expansions have been …
Number of citations: 19 www.sciencedirect.com
L Gao, G Zheng, Y Zhou, L Hu, G Feng… - Polymer Degradation and …, 2014 - Elsevier
… prepared by in-situ polymerization, which were based on renewable rosin polyester polyol, halogen-free flame retardants (such as expandable graphite and diethyl ethylphosphonate) …
Number of citations: 77 www.sciencedirect.com
GT Lowen, MR Almond - The Journal of Organic Chemistry, 1994 - ACS Publications
… silica gel with a hexane/ethyl acetate eluent system provided the pure diethyl ethylphosphonate. Diethyl (2-phenylethyl)phosphonate (13): yield, 78%; -NMR ó 7.35-7.17 (m, 5H), 4.06-…
Number of citations: 17 pubs.acs.org
H Zhang, X Lyu, Z Huang, Y Yan - Polymers, 2022 - mdpi.com
Flame-retardant water-blown rigid polyurethane foams (RPUFs) modified by ammonium polyphosphate (APP) and diethyl ethylphosphonate (DEEP) were synthesized by a one-pot free-…
Number of citations: 6 www.mdpi.com
X Qiu, L Lu, Z Chen - Journal of Applied Polymer Science, 2015 - Wiley Online Library
… Hence, the other objective of this study was to prepare microPCMs incorporated diethyl ethylphosphonate (DEEP), a strong fire retardant with a wide liquidus temperature range (−83 to …
Number of citations: 29 onlinelibrary.wiley.com
L Jiang, Y Cheng, S Wang, Y Cheng, K Jin, J Sun… - Journal of Power …, 2023 - Elsevier
… In this study, we propose a new electrolyte formulation by using diethyl ethylphosphonate (DEEP) as flame retardant solvent, FEC as co-solvent and LiODFB as single salt to formulate a …
Number of citations: 3 www.sciencedirect.com
SM Aschmann, EC Tuazon… - The Journal of Physical …, 2005 - ACS Publications
… and products data therefore suggest that the reaction of OH radicals with DMMP is analogous to the OH radical reactions with diethyl methylphosphonate, diethyl ethylphosphonate, and …
Number of citations: 34 pubs.acs.org
AJ Burn, JIG Cadogan, PJ Bunyan - Journal of the Chemical Society …, 1964 - pubs.rsc.org
… A lower proportion of diethyl ethylphosphonate was formed in the peroxideinitiated reaction, … conversion of pure triethyl phosphite into diethyl ethylphosphonate after 20 hours. The high-…
Number of citations: 0 pubs.rsc.org

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